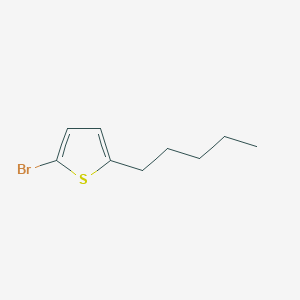

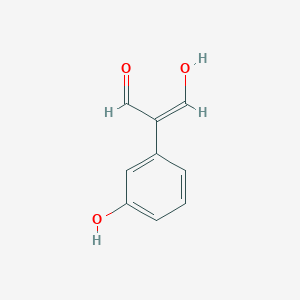

![molecular formula C16H13N3O5S B2970991 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide CAS No. 502912-90-5](/img/structure/B2970991.png)

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of isothiazole , which is an organic compound with a five-membered ring that includes a nitrogen atom and a sulfur atom . The compound also contains a benzamide group, which is a common motif in pharmaceutical drugs.

Synthesis Analysis

While specific synthesis methods for this compound are not available, isothiazolones, which are related to isothiazole, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid .Molecular Structure Analysis

The compound contains a benzamide group attached to an isothiazole ring. The isothiazole ring is unsaturated and features an S-N bond .Applications De Recherche Scientifique

The compound “4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide”, also known as “4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamido]benzamide”, has several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Electrochemical Synthesis

The electrochemically-promoted synthesis of benzothiophene derivatives, which are structurally related to the compound , showcases the potential for creating complex molecular scaffolds . This method can be applied to synthesize various benzothiophene motifs under electrochemical conditions, which are valuable in medicinal chemistry and materials science.

Medicinal Chemistry

Benzothiophenes, which share a common structural motif with the compound, are present in many natural products and have diverse applications in medicinal chemistry . The compound’s structural features may be leveraged to develop new pharmaceuticals with improved efficacy and safety profiles.

Materials Science

The structural analogs of the compound have been used in materials science due to their unique properties . This compound could be utilized in the development of new materials with specific electronic or mechanical properties.

Gas Storage and Separations

Metal–organic frameworks (MOFs) containing benzothiophene derivatives have shown increased efficiency in gas storage and separations . The compound could be incorporated into MOFs to enhance their performance in capturing and storing small gas molecules.

Green Chemistry

The synthesis of benzothiophene motifs, related to the compound, using electrochemical methods represents a step towards green chemistry . This approach minimizes the use of hazardous reagents and promotes the development of environmentally friendly synthetic routes.

Computational Chemistry

Computational studies have been conducted to understand the selectivity and compatibility of drug molecules during the synthesis of benzothiophene motifs . The compound could be studied using computational methods to predict its behavior in various chemical reactions and its interaction with biological targets.

Radical Chemistry

The development of radical chemistry involving benzothiophene derivatives has opened up diverse and unique reaction pathways . The compound could be explored in radical transformations to create valuable molecular scaffolds for synthetic chemistry.

Photocatalysis

Spirocyclization reactions involving benzothiophene derivatives under photocatalytic conditions have been developed . The compound could be used in photocatalytic processes to achieve selective chemical transformations.

Propriétés

IUPAC Name |

4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c17-15(21)10-5-7-11(8-6-10)18-14(20)9-19-16(22)12-3-1-2-4-13(12)25(19,23)24/h1-8H,9H2,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSUOJMXTNAGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

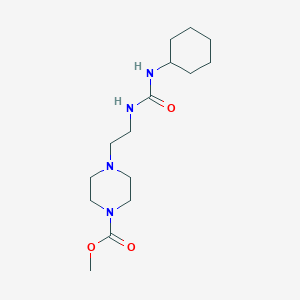

![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)

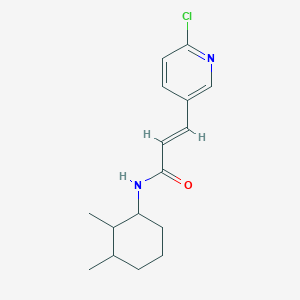

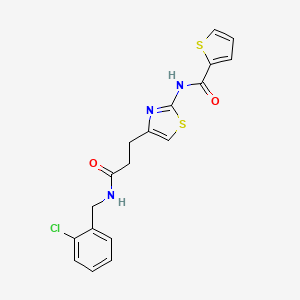

![2-methoxy-5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2970911.png)

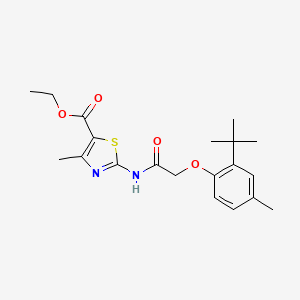

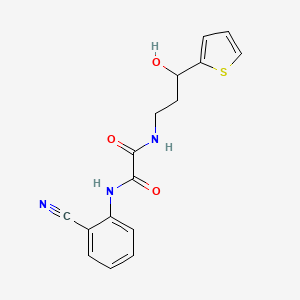

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)

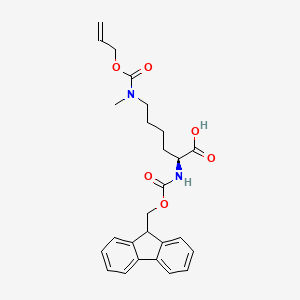

![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)

![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenesulfonamide](/img/structure/B2970927.png)